1-Benzyl-5-chloro-1H-indole-3-carbonitrile
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Overview
Description
1-Benzyl-5-chloro-1H-indole-3-carbonitrile is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound is characterized by the presence of a benzyl group at the nitrogen atom, a chlorine atom at the 5-position, and a carbonitrile group at the 3-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-chloro-1H-indole-3-carbonitrile typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The chlorination at the 5-position can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride . Finally, the carbonitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources like sodium cyanide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-chloro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, alkoxides, and appropriate solvents.
Major Products Formed:
Oxidation: Oxo derivatives of the indole ring.
Reduction: Amines derived from the carbonitrile group.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-5-chloro-1H-indole-3-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-5-chloro-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
1-Benzyl-5-chloro-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:
1-Benzyl-1H-indole-3-carbonitrile: Lacks the chlorine atom at the 5-position, which may affect its reactivity and biological activity.
5-Chloro-1H-indole-3-carbonitrile: Lacks the benzyl group, which may influence its solubility and interaction with biological targets.
1-Benzyl-5-bromo-1H-indole-3-carbonitrile: Contains a bromine atom instead of chlorine, which can alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H11ClN2 |
---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
1-benzyl-5-chloroindole-3-carbonitrile |
InChI |
InChI=1S/C16H11ClN2/c17-14-6-7-16-15(8-14)13(9-18)11-19(16)10-12-4-2-1-3-5-12/h1-8,11H,10H2 |
InChI Key |
SDLNNIXSHYWNDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)Cl)C#N |
Origin of Product |
United States |
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